molecular formula C₁₀H₉D₄NO₄S B1162814 Tosyl-d4-urethane

Tosyl-d4-urethane

Cat. No.: B1162814
M. Wt: 247.3
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical Science

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comcreative-proteomics.com This method allows scientists to "tag" and trace the journey of a compound through a chemical reaction, a metabolic pathway, or a complex biological system. studysmarter.co.ukwikipedia.org The use of stable isotopes is crucial for a variety of applications, including metabolic research, drug development, and environmental studies, as it provides clear insights into dynamic processes at the molecular level. studysmarter.co.uk

Unlike radioactive isotopes, stable isotopes are not subject to radioactive decay, making them safer to handle and suitable for long-term studies. creative-proteomics.com The labeled compounds can be readily distinguished from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgresearchgate.net This ability to differentiate between isotopologues is fundamental to their utility in a wide array of scientific disciplines.

Overview of Deuterium Applications in Mechanistic and Analytical Studies

Deuterium, as a stable isotope of hydrogen, holds a unique position in mechanistic and analytical chemistry. researchgate.net Its increased mass compared to protium (B1232500) (the common isotope of hydrogen) leads to a stronger carbon-deuterium (C-D) bond, which in turn can alter the rate of chemical reactions involving the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. symeres.comresearchgate.net By observing how the reaction rate changes upon deuterium substitution, chemists can identify the rate-determining step of a reaction.

In analytical studies, deuterated compounds are widely used as internal standards for mass spectrometry. researchgate.net Their chemical behavior is nearly identical to the non-deuterated analyte, but their increased mass allows for clear differentiation in the mass spectrum, leading to more accurate quantification. Deuterium NMR (²H NMR) spectroscopy, although less sensitive than proton NMR, is highly selective for deuterium-labeled species, enabling the study of specific molecules or reaction pathways in complex mixtures. numberanalytics.com This selectivity is particularly valuable in mechanistic studies and in tracking the metabolism of deuterium-labeled drugs. numberanalytics.com

Rationale for Research Focus on Tosyl-d4-urethane and Related Deuterated Urethane (B1682113) Derivatives

The focus on this compound and related deuterated urethane derivatives stems from their potential applications as intermediates in the synthesis of more complex labeled molecules and their utility in studying the properties and reactions of urethanes. Urethanes are a significant class of organic compounds, forming the backbone of polyurethane polymers which have widespread applications. scielo.brresearchgate.netrsc.orgwikipedia.org

This compound, specifically, is noted as an intermediate in the synthesis of Gliclazide-d4, a deuterated version of an antidiabetic drug. pharmaffiliates.comas-1.co.jp This highlights its role in pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies where labeled compounds are essential. symeres.com

Furthermore, the study of deuterated urethane derivatives can provide insights into the synthesis and properties of polyurethanes. vot.plresearchgate.netrsc.org The incorporation of deuterium can influence material properties such as thermal and oxidative stability. resolvemass.ca Research into the synthesis of new urethane derivatives and their characterization using techniques like NMR and FTIR is an active area of investigation. scielo.brvot.plrsc.org Therefore, the study of this compound and its analogs contributes to a deeper understanding of fundamental chemical processes and aids in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C₁₀H₉D₄NO₄S

Molecular Weight

247.3

Synonyms

Ethyl (p-​Toluene-d4-sulfonyl)​carbamate;  Ethyl (p-​Tolyl-d4-sulfonyl)​carbamate;  Ethyl N-​(4-​Methylbenzene-d4-sulfony​l)​carbamate;  Ethyl N-​Tosyl-d4-carbamate;  Ethyl p-​Tosyl-d4-carbamate;  N-​Tosyl-d4-urethane;  [(4-​methylphenyl-d4)​sulfonyl]​carb

Origin of Product

United States

Synthetic Strategies for Deuterated Urethane Derivatives, with Specific Reference to Tosyl D4 Urethane

Methodologies for Deuterium (B1214612) Incorporation in Organic Synthesis

The synthesis of deuterated organic compounds, including sulfonyl urethanes, relies on a variety of techniques to introduce deuterium atoms into specific positions of a molecule. These methods range from direct hydrogen-deuterium exchange reactions to the use of deuterated building blocks in multi-step syntheses.

Deuteration Techniques for Aromatic Systems in Sulfonyl Urethanes

The aromatic ring of the tosyl group is a key target for deuteration in compounds like Tosyl-d4-urethane. Several methods have been developed for the deuteration of aromatic systems.

One common approach is hydrogen-isotope exchange (HIE) , which involves the direct replacement of hydrogen atoms with deuterium. scispace.com This can be achieved under various conditions, including acid or base catalysis, or through transition-metal-catalyzed reactions. scispace.comsnnu.edu.cn For electron-rich aromatic compounds, which includes the toluene-derived ring in the tosyl group, electrophilic deuteration is a viable strategy. acs.org For instance, a combination of a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a deuterium source such as deuterium oxide (D₂O) can effectively catalyze the regioselective deuteration of electron-rich aromatic and heteroaromatic compounds under mild conditions. acs.org

Another powerful technique is transition-metal-catalyzed C-H activation . snnu.edu.cn Metals like iridium, rhodium, and palladium can facilitate the direct deuteration of aromatic C-H bonds. snnu.edu.cnresearchgate.net For example, silver-catalyzed regioselective deuteration of electron-rich arenes and heteroarenes using D₂O as the deuterium source has been demonstrated to proceed under neutral and mild conditions with high deuterium incorporation. scispace.com

Furthermore, halogen-deuterium exchange offers a regioselective method for introducing deuterium. This involves the initial halogenation of the aromatic ring, followed by a reaction with a deuterium source. A facile method for Br/D exchange on an aromatic nucleus with high functional group tolerance has been reported, which can be used to synthesize deuterium-labeled aryl chlorides and borates as precursors for more complex molecules. rsc.org

Deuteration Method Catalyst/Reagent Deuterium Source Key Features
Electrophilic DeuterationB(C₆F₅)₃D₂OMetal-free, mild conditions, regioselective for electron-rich arenes.
C-H ActivationIridium, Rhodium, Palladium, SilverD₂O, D₂ gasDirect and site-selective deuteration. scispace.comsnnu.edu.cnresearchgate.net
Halogen-Deuterium ExchangePalladiumSodium formate-dHigh functional group tolerance and deuterium incorporation. rsc.org

Synthesis of Deuterated Precursors for Urethane (B1682113) Bond Formation

The synthesis of this compound requires a deuterated tosyl group. This is typically achieved by using a deuterated precursor, such as toluene-d8 (B116792) or a deuterated p-toluenesulfonyl chloride.

Toluene-d8 is a commercially available deuterated solvent and a common starting material. ontosight.aisigmaaldrich.com It can be synthesized through various methods, including the reaction of pentahalogenated toluene (B28343) with a deuterating agent like lithium aluminum deuteride (B1239839) in the presence of a catalyst. google.com Another approach involves the pyrolytic decomposition of dilute mixtures of toluene-d8 in argon. sigmaaldrich.com Spectroscopically pure C₆H₅CD₃ can be synthesized from phenyllithium (B1222949) and CD₃Br. osti.gov

Once deuterated toluene is obtained, it can be converted to p-toluenesulfonyl chloride-d4 (TsCl-d4) . The standard industrial method for producing p-toluenesulfonyl chloride is the chlorosulfonation of toluene. wikipedia.org Applying this to deuterated toluene would yield the desired TsCl-d4. The reaction involves treating toluene with chlorosulfonic acid.

The final step in the synthesis of this compound involves the reaction of the deuterated tosyl precursor with a urethane moiety. This compound itself is an intermediate in the synthesis of other deuterated compounds, such as Gliclazide-d4. as-1.co.jp The tosyl group is often introduced by reacting an alcohol with tosyl chloride in the presence of a base like pyridine (B92270) or triethylamine. wikipedia.org

Regioselective and Stereoselective Deuteration Approaches

Achieving high regioselectivity and stereoselectivity is crucial for understanding reaction mechanisms and for the development of pharmaceuticals with improved properties.

Regioselective deuteration focuses on introducing deuterium at specific positions within a molecule. For aromatic systems, directing groups on the ring can control the position of deuteration. researchgate.net For instance, transition-metal-catalyzed H/D exchange reactions can exhibit high site selectivity. scispace.com Photocatalytic methods have also emerged for highly regioselective H/D exchange at specific C-H bonds, such as those alpha to a sulfur atom, using an organic photocatalyst and D₂O. chemrxiv.org

Stereoselective deuteration involves the introduction of deuterium in a specific three-dimensional orientation. This is particularly important for chiral molecules. Methods for stereoselective deuteration often involve the use of chiral catalysts or reagents. For example, the reduction of a 5-oxosugar derivative with a deuterated borane (B79455) has been used for the stereoselective deuterium substitution of diastereotopic protons. nih.gov Similarly, efficient methods for the enantiopure α-deuteration of amino acid derivatives have been developed through the deprotonation of a chiral bicyclic equivalent followed by selective deuteration. acs.org Biocatalytic approaches, using enzymes like α-oxo-amine synthases, also offer high site- and stereoselectivity for deuterium incorporation into amino acids using D₂O as the deuterium source. nih.gov

Advanced Synthetic Routes for this compound Analogues

Beyond traditional methods, advanced synthetic strategies are being explored for the formation of urethane bonds, including those in deuterated analogues. These methods often aim to avoid the use of hazardous isocyanates.

Non-Isocyanate Pathways for Deuterated Urethane Formation

The conventional synthesis of polyurethanes involves the reaction of isocyanates with polyols. However, due to the toxicity of isocyanates, non-isocyanate (NIPU) routes are gaining significant attention. rsc.org These alternative pathways are applicable to the synthesis of deuterated urethane derivatives.

One prominent non-isocyanate route is transurethanization , which involves the condensation of a carbamate (B1207046) with a hydroxyl group. rsc.org This method is analogous to transesterification and can be used to produce non-isocyanate polyurethanes by reacting a polycarbamate with a polyol. rsc.org This approach could be adapted for deuterated systems by using deuterated carbamate or alcohol precursors.

Another significant non-isocyanate pathway is the polyaddition reaction of bis(cyclic carbonates) and diamines . mdpi.com This method yields poly(hydroxy)urethanes and has been explored with a wide range of diamines. mdpi.com The synthesis of deuterated analogues via this route would involve the use of deuterated diamines or deuterated bis(cyclic carbonates).

Non-Isocyanate Pathway Reactants Product Type Key Features
TransurethanizationPolycarbamate + PolyolNon-Isocyanate Polyurethane (NIPU)Safe alternative to isocyanate-polyol reaction. rsc.org
PolyadditionBis(cyclic carbonate) + DiaminePoly(hydroxy)urethane (PHU)Avoids isocyanates, can be performed under mild conditions. mdpi.com

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it simplifies purification and reduces environmental impact. For urethane synthesis, some catalyst-free approaches have been reported.

For instance, biocompatible and biodegradable polyurethanes have been prepared through a simple one-shot polymerization of an aliphatic diisocyanate with isosorbide (B1672297) and a polycaprolactone (B3415563) diol without a catalyst. nih.gov While this specific example uses an isocyanate, the principle of catalyst-free polymerization could potentially be extended to non-isocyanate routes for deuterated urethanes.

Recent research has also demonstrated catalyst-free decarboxylative deuteration by using tailored photoredox-active carboxylic acids. rsc.org This innovative approach circumvents the need for external photocatalysts by designing the reactant to also act as the catalyst. rsc.org This methodology showcases excellent regio- and chemoselectivity and could be a promising strategy for the synthesis of a variety of deuterated compounds, potentially including precursors for deuterated urethanes. rsc.org

Transition Metal-Catalyzed Routes for Deuterated Urethane Bonds

The formation of the urethane C-N bond is a pivotal step in the synthesis of this compound. Transition-metal catalysis offers efficient and selective methods for constructing such bonds, often under milder conditions than traditional approaches. beilstein-journals.orgnih.gov While direct catalysis of urethane formation from isocyanates and alcohols is common, the synthesis of deuterated analogs involves either using deuterated starting materials or performing a hydrogen isotope exchange (HIE) on a pre-formed urethane scaffold. acs.orgsnnu.edu.cn

Transition metals like palladium, rhodium, iridium, and manganese are instrumental in these transformations. beilstein-journals.orgsnnu.edu.cn Palladium-catalyzed cross-coupling reactions, for instance, can form C-N bonds, although this often requires pre-functionalized substrates like organohalides. beilstein-journals.org A more direct and atom-economical approach is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, where a metal catalyst temporarily abstracts hydrogen from an alcohol to form a reactive aldehyde or imine intermediate, which then reacts with a nucleophile. beilstein-journals.org In the context of deuterated urethane synthesis, this could involve the coupling of a deuterated alcohol with an amine derivative.

Recent advancements have focused on direct C-H activation and deuteration using transition metal catalysts. acs.orgresearchgate.net Iridium complexes, in particular, are highly effective for ortho-directed hydrogen isotope exchange on aromatic rings, using D₂ gas as the deuterium source under mild conditions. acs.org For a compound like this compound, where the deuterium is on the tosyl group's aromatic ring, a late-stage HIE on tosyl-urethane catalyzed by a transition metal would be a viable synthetic route. acs.org Manganese-catalyzed C-H activation using D₂O as the deuterium source has also emerged as a cost-effective and selective method for deuterating aromatic carbonyl compounds. acs.org

The table below summarizes various transition metal systems used for C-N bond formation and deuteration, which are applicable to the synthesis of deuterated urethanes.

Catalyst SystemReaction TypeDeuterium SourceKey Features & Findings
Iridium(I) Complexes Hydrogen Isotope Exchange (HIE)D₂ GasHighly efficient for ortho-directed HIE on arenes under mild conditions (ambient temperature, short reaction times). acs.org
Palladium Catalysis Br/D ExchangeSodium formate-dAllows for selective introduction of deuterium onto an aromatic nucleus with high functional group tolerance and >98% incorporation. rsc.org
Manganese Catalysis C-H Activation/DeuterationD₂OProvides selective ortho-deuteration of benzaldehydes using a transient directing group strategy; cost-effective deuterium source. acs.org
Rhodium(III) Catalysis C-H Activation/Annulation-Facilitates C-N bond formation in the synthesis of nitrogen heterocycles through reversible C-H bond activation. mdpi-res.com
Nickel Hydride Catalysis HydroaminationHydrosilane/Aminating AgentEnables the formation of C-N bonds by adding amines across unsaturated C-C bonds, offering an alternative to traditional methods. nih.gov

Optimization of Reaction Conditions for High Deuterium Purity and Yield

Achieving high isotopic enrichment and chemical yield is paramount in the synthesis of deuterated compounds like this compound. rsc.orgacs.org The optimization of reaction parameters such as temperature, reaction time, solvent, and reactant concentration is critical to maximizing efficiency and purity. csic.esdiva-portal.org

Statistical experimental designs, like the Box-Behnken design, are powerful tools for systematically optimizing reaction conditions in polyurethane synthesis. mdpi.com Studies on non-segmented poly(ester-urethanes) have shown that factors like temperature, time, and reactant concentration significantly impact the molecular weight and properties of the resulting polymer. csic.es For instance, in one study, increasing the reaction temperature from 50 °C to 61 °C and the reactant concentration led to a substantial increase in the average molecular weight. csic.es Similarly, extending the reaction time at an elevated temperature was found to be crucial for achieving high molecular weight products. csic.es

When synthesizing deuterated compounds, preventing H/D back-exchange is a primary concern. The choice of solvent is crucial; protic solvents containing hydrogen can lead to a reduction in deuterium incorporation. Therefore, deuterated or aprotic solvents are often preferred. The deuterium source itself must be of high isotopic purity. zeochem.com

The optimization process involves a careful balance to drive the reaction to completion while minimizing side reactions or degradation of the deuterated product. Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for quantifying the isotopic enrichment and confirming the structural integrity of the final compound. rsc.org

The following table outlines key parameters and their typical effects on deuteration and urethane synthesis reactions.

ParameterEffect on ReactionOptimization Goal
Temperature Affects reaction rate and can influence side reactions or product degradation. csic.esmdpi.comIdentify the optimal temperature that maximizes reaction rate and yield without compromising the stability of the deuterated product or causing H/D scrambling.
Reaction Time Determines the extent of conversion. Insufficient time leads to low yield, while excessive time can promote side reactions. csic.esacs.orgAchieve full conversion of starting materials to maximize yield while minimizing exposure to conditions that could lower deuterium purity.
Solvent Influences reagent solubility and reactivity. Protic solvents can interfere with deuteration. csic.esSelect a solvent (often aprotic or deuterated) that ensures reagent solubility and facilitates the desired reaction pathway without causing loss of deuterium.
Catalyst Loading The amount of catalyst affects the reaction rate.Use the minimum amount of catalyst required for an efficient reaction to reduce cost and simplify purification.
Reactant Concentration Can significantly impact reaction kinetics and equilibrium position. csic.esAdjust concentrations to favor product formation and achieve a high yield, often guided by statistical experimental design. mdpi.com

Derivatization and Functionalization Strategies for this compound in Complex Molecular Architectures

This compound is not typically an end product but rather a deuterated building block for constructing more complex molecules. clearsynth.comas-1.co.jp Its chemical structure contains two key functional handles: the urethane linkage and the tosyl group, which can be targeted for further transformations.

A primary application of this compound is as an intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). For example, it is a known precursor in the synthesis of Gliclazide-d4, a deuterated version of the sulfonylurea antidiabetic drug. as-1.co.jp In this context, the urethane portion of the molecule is manipulated or incorporated into the final drug scaffold, carrying the deuterated tosyl group with it.

The tosylate group itself is an excellent leaving group in nucleophilic substitution (SN) reactions and can be used to facilitate the formation of new bonds. rsc.org It can also be used to generate alkenes via elimination reactions, providing a route to further functionalization within a complex molecular architecture. arkat-usa.org This versatility allows chemists to introduce the deuterated tosyl moiety early in a synthetic sequence and then use its reactivity to build molecular complexity.

Furthermore, the urethane group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling selective modification of the molecule at positions adjacent to the urethane nitrogen. This strategy allows for the late-stage introduction of additional functional groups or structural motifs into a molecule that already contains the deuterated tosyl core.

The table below details potential functionalization strategies for this compound.

Functional GroupReaction TypePotential TransformationApplication in Complex Synthesis
Tosyl Group Nucleophilic Substitution (SN)Displacement of the tosylate by a nucleophile (e.g., amine, alkoxide) to form a new C-N or C-O bond.Introduction of new functional groups or linking the deuterated fragment to another part of a complex molecule. rsc.org
Tosyl Group Elimination ReactionBase-induced elimination to form an alkene.Creation of unsaturation, which can then be used in reactions like hydrogenation, epoxidation, or polymerization. arkat-usa.org
Urethane N-H Deprotonation/AlkylationReaction with a strong base followed by an electrophile to functionalize the nitrogen atom.Modification of the urethane linkage to alter solubility, stability, or to attach another molecular fragment.
Entire Molecule Intermediate for API SynthesisUsed as a building block in a multi-step synthesis.Synthesis of deuterated drugs like Gliclazide-d4, where the deuterated tosyl moiety is a key component of the final structure. as-1.co.jp

Analytical Methodologies for the Characterization and Quantification of Tosyl D4 Urethane

Spectroscopic Techniques for Isotopic Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including those labeled with stable isotopes like deuterium (B1214612). solubilityofthings.com The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) induces noticeable changes in the NMR spectrum, which can be harnessed to confirm the position and extent of deuteration. rsc.org Deuterated solvents are commonly used in NMR to avoid strong solvent signals, which simplifies the analysis of the labeled compound. synmr.in

The location of deuterium atoms within the Tosyl-d4-urethane molecule can be unequivocally determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For this compound, where the deuterium labels are on the tosyl group's methyl and aromatic ring, the characteristic signals for these protons would be missing. The integration of the remaining proton signals can provide an initial assessment of the extent of deuteration. magritek.com

¹³C NMR Spectroscopy: The presence of deuterium has a distinct effect on the ¹³C NMR spectrum. Carbon atoms directly bonded to deuterium exhibit an "isotope shift," appearing at a slightly different chemical shift (typically upfield) compared to the non-deuterated analogue. rsc.org Furthermore, the coupling between carbon and deuterium (C-D) results in a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD₂ group, and a septet for a CD₃ group in the proton-decoupled spectrum). This provides direct evidence of the location of the deuterium atoms.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for confirming the precise location of deuterium. srce.hr An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. In the case of this compound, the absence of cross-peaks for the deuterated positions in the HSQC spectrum would confirm the location of the deuterium labels. An HMBC experiment, which shows correlations between protons and carbons over two or three bonds, can further solidify the structural assignment by showing the connectivity of the remaining protons to the deuterated and non-deuterated parts of the molecule. srce.hr Modern NMR pulse methods, including two-dimensional proton/carbon-13 shift correlation with deuterium decoupling, are particularly effective in defining the position and extent of deuterium labeling, even in complex molecules. cdnsciencepub.com

A summary of expected NMR data for this compound is presented in Table 1.

Table 1: Hypothetical NMR Data for this compound

Nucleus Technique Expected Observation Implication
¹H 1D NMR Absence or significant reduction of signals corresponding to the tosyl methyl and aromatic protons. Confirms deuteration at the specified positions.
¹³C 1D NMR Isotope shifts and C-D coupling patterns for the carbons in the tosyl group. Directly indicates the carbons bonded to deuterium.
¹H-¹³C HSQC Absence of cross-peaks for the deuterated C-H positions. Pinpoints the exact location of deuterium atoms.

Quantitative NMR (qNMR) is a robust method for determining the isotopic enrichment of deuterated compounds. researchgate.netwiley.com By comparing the integral of a signal from the deuterated portion of the molecule with a signal from a non-deuterated portion or an internal standard of known concentration, the percentage of deuterium incorporation can be accurately calculated. rug.nl

For this compound, the isotopic enrichment can be determined by acquiring a quantitative ¹H NMR spectrum and comparing the residual proton signals in the tosyl group region to the signals of the urethane (B1682113) moiety's protons. Alternatively, quantitative ²H NMR can be performed. acs.org In ²H NMR, the signals from the deuterium atoms are directly observed and their integrals, when compared to a reference standard, can provide a precise measure of the deuterium content at each labeled site. oiv.int A combination of ¹H and ²H NMR can provide a comprehensive and accurate determination of isotopic abundance. wiley.com

Application of 1H, 13C, and 2D NMR for Deuterium Location

Mass Spectrometry (MS) for Isotopic Composition Analysis

Mass spectrometry is another cornerstone technique for the analysis of isotopically labeled compounds, providing information on the molecular weight and isotopic distribution. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unequivocal verification of the elemental composition of a molecule. rsc.org For this compound, HRMS can confirm the presence of the four deuterium atoms by measuring a molecular weight that is approximately 4 Da higher than its non-deuterated counterpart. The high resolving power of HRMS can also distinguish the deuterated compound from other species with similar nominal masses. The isotopic pattern observed in the mass spectrum, which shows the relative abundances of the M, M+1, M+2, etc., ions, will be significantly different for the deuterated compound due to the contribution of the deuterium atoms, further confirming its identity. rsc.orgcdnsciencepub.com A strategy combining LC-ESI-HR-MS and NMR is effective for evaluating the isotopic enrichment and structural integrity of deuterium-labeled compounds. rsc.org

Table 2: Expected HRMS Data for this compound

Compound Molecular Formula Calculated Monoisotopic Mass (Da)
Tosyl-urethane C₁₀H₁₃NO₄S 243.0565

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. taylorfrancis.comacs.org While typically used for determining natural abundance variations, it can be adapted for the analysis of highly enriched compounds like this compound. In a typical IRMS workflow for hydrogen isotope analysis, the sample is combusted to produce hydrogen gas (H₂ and HD), which is then introduced into the mass spectrometer. researchgate.net The instrument precisely measures the ratio of HD to H₂, from which the deuterium enrichment can be calculated with very high precision. This technique is particularly valuable for applications where a highly accurate quantification of the isotopic enrichment is critical. Continuous-flow IRMS has enhanced the sensitivity and speed of such analyses. taylorfrancis.com

High-Resolution Mass Spectrometry for Deuterated Compound Verification

Infrared and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. In the context of this compound, these methods are particularly useful for confirming the incorporation and location of deuterium atoms.

Infrared (IR) Spectroscopy: The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the associated bonds. scielo.org.mx The C-D (carbon-deuterium) bond has a lower vibrational frequency and, consequently, a lower zero-point energy compared to the C-H bond. scielo.org.mx This isotopic effect results in the appearance of characteristic C-D stretching bands at lower wavenumbers, typically in the 2050–2300 cm⁻¹ region, which is a relatively uncongested part of the mid-infrared spectrum. researchgate.net For instance, studies on deuterated urethanes have shown significant changes in the IR spectra upon deuteration, particularly affecting the N-H vibrational bands. nih.gov The disappearance or significant intensity reduction of C-H stretching and bending vibrations and the emergence of new bands corresponding to C-D vibrations provide direct evidence of successful deuteration.

Raman Spectroscopy: Complementary to IR spectroscopy, Raman spectroscopy is also highly sensitive to the vibrations of C-C and C-D bonds. beilstein-journals.org It is particularly advantageous for analyzing symmetric vibrations and bonds in non-polar environments. The C-D stretching vibrations give rise to distinct peaks in the Raman spectrum, providing a clear signature for deuteration. researchgate.net For example, the Raman spectra of deuterated methyl laurates have been examined to analyze the vibrations of compounds with polymethylene chains. cdnsciencepub.com The unique spectral features of C-D bonds in Raman spectroscopy can be leveraged for both qualitative confirmation and quantitative assessment of the degree of deuteration. nih.gov

A comparative table of expected vibrational frequencies for key functional groups in both standard and deuterated urethane structures is presented below.

Functional GroupTypical IR/Raman Frequency (cm⁻¹) in Protiated UrethaneExpected IR/Raman Frequency (cm⁻¹) in Deuterated Urethane
N-H Stretch3300-35002400-2600 (N-D Stretch)
C-H Stretch (Aromatic)3000-3100Unchanged (if not deuterated)
C-H Stretch (Aliphatic)2850-29602050-2260 (C-D Stretch)
C=O Stretch (Urethane)1680-1740Largely Unchanged
S=O Stretch (Sulfonyl)1340-1370 (asymmetric), 1150-1170 (symmetric)Largely Unchanged

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from its non-deuterated counterpart, starting materials, and other impurities, thereby ensuring its purity.

For volatile and thermally stable deuterated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical methodology. chemijournal.com It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. wisdomlib.org In GC, compounds are separated based on their boiling points and interactions with the stationary phase. The introduction of deuterium can slightly alter the retention time of a compound compared to its protiated analog. researchgate.net

Following separation, the mass spectrometer fragments the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound will exhibit a molecular ion peak that is 4 mass units higher than that of the unlabeled Tosyl-urethane, confirming the incorporation of four deuterium atoms. Deuterated compounds are frequently used as internal standards in GC-MS analysis to improve quantitative accuracy by correcting for variations during sample preparation and analysis. nih.gov However, it is important to note that sometimes analytes can have a higher mass response than their equimolar deuterated analogs, which could lead to quantification discrepancies. researchgate.net

For non-volatile or thermally labile compounds like many urethanes, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. usda.govthermofisher.com It couples the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. rsc.org LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. thermofisher.com

The use of deuterated mobile phases in LC-MS can sometimes be a consideration, although it may lead to partial hydrogen-deuterium exchange, which would be observable in the mass spectrum. nih.gov The mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, provides mass information for the separated components. nih.gov The high specificity of acquisition modes like multiple reaction monitoring (MRM) allows for clean chromatograms even from complex matrices. ub.edu In the analysis of this compound, LC-MS would be used to confirm the molecular weight and purity, with the mass spectrum clearly indicating the mass shift due to deuteration. For instance, in the quantification of cortisol, a deuterated standard (F-d4) was used, and the mass transition m/z 367.2→121.2 was monitored for the deuterated compound, while m/z 363.2→121.2 was used for the unlabeled cortisol. nih.gov

ParameterGC-MSLC-MS
Analyte Volatility RequiredNot required
Derivatization May be needed for polar compounds jcdronline.orgGenerally not needed ub.edu
Typical Ionization Electron Ionization (EI), Chemical Ionization (CI) diva-portal.orgElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.gov
Key Advantage High resolution for volatile compoundsBroad applicability to non-volatile and thermally labile compounds
Application to this compound Suitable if the compound is sufficiently volatile and thermally stable.Preferred method due to the likely non-volatile nature of the urethane.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Compounds

Advanced Hyphenated Techniques for Comprehensive Analysis

The coupling of multiple analytical techniques, known as hyphenation, provides a more comprehensive characterization of complex samples. ajrconline.orgnih.gov These advanced methods enhance resolution, sensitivity, and the amount of structural information that can be obtained from a single analysis. ajrconline.org

The integration of separation techniques with various spectroscopic detectors leads to powerful analytical tools. chemijournal.com For instance, LC can be coupled with tandem mass spectrometry (LC-MS/MS) for enhanced structural elucidation. nih.gov In MS/MS, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and can be used to distinguish between isomers. ajrconline.org

Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). wisdomlib.org This method allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column, providing unambiguous structural information. ijarnd.com While less common due to sensitivity limitations, LC-Infrared (LC-IR) spectroscopy can also be employed to obtain IR spectra of separated components, which would be useful for confirming the presence of specific functional groups and the C-D bonds in the fractions containing this compound. nih.govijarnd.com The combination of these hyphenated techniques provides a multi-dimensional analytical approach, ensuring the unequivocal identification and purity assessment of this compound.

Mechanistic Investigations Utilizing Tosyl D4 Urethane As a Probe

Kinetic Isotope Effect (KIE) Studies on Urethane-Forming Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced for hydrogen and its isotope deuterium (B1214612) due to the significant mass difference. libretexts.org The study of KIEs provides invaluable information about the rate-determining step of a reaction and the structure of the transition state. libretexts.orgnumberanalytics.com

Primary and Secondary Deuterium Kinetic Isotope Effects in Reaction Pathways

Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. ontosight.ai In the context of urethane-forming reactions, if the N-H bond of the urethane (B1682113) precursor is cleaved during the slowest step of the reaction, a significant PKIE (typically kH/kD > 2) would be expected when using Tosyl-d4-urethane compared to its non-deuterated counterpart.

Conversely, a secondary kinetic isotope effect (SKIE) occurs when the bond to the isotopically labeled atom is not directly involved in bond-breaking or bond-forming in the rate-determining step. ontosight.ai These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu For instance, changes in hybridization at the carbon atom adjacent to the deuterium label can lead to observable SKIEs. wikipedia.org In the case of this compound, an SKIE might be observed if the reaction mechanism involves a change in the vibrational environment of the tosyl group's deuterated methyl hydrogens in the transition state, even if the C-D bonds themselves are not broken.

Isotope Effect TypeDescriptionTypical kH/kD ValueImplication for this compound Reactions
Primary (PKIE) Bond to deuterium is broken/formed in the rate-determining step. ontosight.ai> 2Indicates N-D bond cleavage is part of the slowest step.
Secondary (SKIE) Bond to deuterium is not broken/formed in the rate-determining step. ontosight.aiClose to 1 (can be >1 or <1)Suggests changes in the vibrational environment of the deuterated tosyl group in the transition state.

Elucidation of Rate-Determining Steps and Transition State Structures

The magnitude of the kinetic isotope effect is a sensitive probe of the transition state structure. numberanalytics.com For a reaction involving proton transfer, the Hammond postulate suggests that the transition state will more closely resemble the species (reactants or products) to which it is closer in energy. princeton.edu A symmetrical transition state, where the proton is equally shared between the donor and acceptor, often exhibits the largest primary kinetic isotope effect. princeton.edu

By measuring the KIE for reactions involving this compound, researchers can deduce whether the N-H (or N-D) bond cleavage is part of the rate-determining step. savemyexams.comnumberanalytics.com A significant KIE points to this bond-breaking event being crucial for the reaction rate. numberanalytics.com Furthermore, the precise value of the KIE can provide clues about the geometry of the transition state. For example, a non-linear proton transfer generally results in a smaller KIE compared to a linear transfer. princeton.edu Computational chemistry can be used in conjunction with experimental KIE data to model and visualize the three-dimensional structure of the transition state, offering a more complete picture of the reaction mechanism. acs.org

Solvent Isotope Effects in this compound Reactivity

The solvent can play a critical role in a reaction's mechanism, and this can be investigated by studying solvent isotope effects (SIEs). ontosight.ai This involves comparing the reaction rate in a standard solvent, like H₂O, with the rate in its deuterated counterpart, D₂O. mdpi.com Changes in the reaction rate can indicate the involvement of solvent molecules in the rate-determining step, often through proton transfer or by stabilizing the transition state via hydrogen bonding. ontosight.aiepfl.ch

For reactions of this compound, performing the reaction in a deuterated solvent could reveal important mechanistic details. An observed solvent kinetic isotope effect (SKIE) would suggest that the solvent is not merely an inert medium but an active participant in the reaction. ontosight.ai For example, if a proton from the solvent is transferred during the rate-limiting step, a primary SKIE would be expected. mdpi.com It is important to consider that the viscosity of D₂O is higher than that of H₂O, which can also affect the reaction rate, and this needs to be accounted for in the analysis. mdpi.com

Mechanistic Probes for Nucleophilic Attack and Proton Transfer Processes

This compound can serve as a valuable probe for dissecting the sequence of events in reactions involving nucleophilic attack and proton transfer. numberanalytics.com In many reactions, these two processes are intimately linked. For instance, in the formation of a urethane, an alcohol or amine acts as a nucleophile, attacking the isocyanate group. This is often accompanied or followed by a proton transfer step.

By using this compound, the timing of the proton transfer relative to the nucleophilic attack can be investigated. If the N-D bond is broken concurrently with the nucleophilic attack in a concerted process, a primary kinetic isotope effect would be observed. If the nucleophilic attack occurs first to form an intermediate, followed by a subsequent, rapid proton transfer, the KIE would likely be small or negligible, indicating that the proton transfer is not part of the rate-determining step. khanacademy.org In some cases, proton transfer may even occur prior to the main bond-forming event, and isotopic labeling can help to uncover such pre-equilibrium steps. masterorganicchemistry.com

Isotope Tracking in Multi-Step Organic Transformations Involving this compound Analogues

In complex, multi-step organic syntheses, understanding the fate of specific atoms throughout the reaction sequence is crucial for optimizing reaction conditions and verifying the proposed mechanism. researchgate.netyoutube.com Isotopic labeling, including the use of deuterium, provides a powerful method for tracking the journey of atoms through a series of transformations. youtube.com

By incorporating this compound or its analogues into a multi-step synthesis, the deuterium atoms act as a "tag" that can be monitored at each stage. youtube.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly well-suited for detecting the presence and location of deuterium in the intermediates and final products. libretexts.org This allows chemists to confirm whether the deuterated part of the molecule remains intact, rearranges, or is eliminated during the reaction sequence. Such information is invaluable for confirming reaction pathways and identifying any unexpected side reactions or rearrangements. youtube.com

For example, if a reaction is proposed to proceed via a specific cyclization mechanism where the tosyl group is expected to remain attached, the presence of the d4-tosyl group in the final product would support this hypothesis. Conversely, its absence would indicate that a step involving the cleavage of this group has occurred.

Applications of Tosyl D4 Urethane in Advanced Chemical and Biochemical Research

Utilization as a Stable Isotope Tracer in Metabolic Pathway Elucidation

Stable isotope tracers are invaluable tools in metabolomics for tracking the fate of molecules through complex biochemical pathways. nih.govnih.govresearchgate.net The introduction of a stable, non-radioactive isotope like deuterium (B1214612) (²H) into a molecule allows researchers to follow its metabolic conversion and incorporation into various downstream metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontlinegenomics.com Tosyl-d4-urethane, with its four deuterium atoms, serves as a labeled precursor for studying urethane (B1682113) metabolism and its impact on cellular processes.

In Vitro Metabolic Stability Studies of Deuterated Urethane Derivatives

The metabolic stability of a compound is a critical parameter in drug discovery and development, influencing its pharmacokinetic profile. juniperpublishers.comwuxiapptec.com Deuteration, the replacement of hydrogen with deuterium, can significantly alter a compound's metabolic fate by strengthening the carbon-hydrogen bond, a common site of enzymatic oxidation by cytochrome P450 (CYP) enzymes. juniperpublishers.commdpi.com This "kinetic isotope effect" can slow down the rate of metabolism, thereby increasing the compound's half-life. juniperpublishers.com

In vitro models, such as liver microsomes and hepatocytes, are routinely used to assess the metabolic stability of new chemical entities. wuxiapptec.com Studies on various deuterated compounds have demonstrated the potential of this strategy to enhance metabolic stability. For instance, deuteration of the N-CH₃ group in a compound resulted in a 30% and 20% increase in half-life in rat and human liver microsomes, respectively. juniperpublishers.com Similarly, a deuterated methoxy (B1213986) compound showed improved metabolic stability in both in vitro and in vivo studies. juniperpublishers.com

While specific in vitro metabolic stability data for this compound is not extensively published, the principles of deuterium substitution suggest that it would exhibit greater stability against oxidative metabolism compared to its non-deuterated counterpart. The deuterium atoms on the tosyl group could potentially hinder enzymatic attack at those positions. However, studies on other deuterated molecules, like derivatives of dronedarone, have shown that the position of deuteration is crucial, and in some cases, it may not significantly impact metabolic stability and clearance. nih.gov

Table 1: Examples of In Vitro Metabolic Stability Improvement by Deuteration

Compound ClassDeuteration SiteIn Vitro SystemObserved Effect on Half-Life
N-Methyl CompoundN-CD₃Rat Liver Microsomes30% Increase
N-Methyl CompoundN-CD₃Human Liver Microsomes20% Increase
Methoxy CompoundO-CD₃Not SpecifiedImproved Metabolic Stability
Tyrosine Kinase InhibitorPhenyl-d₅Rat Liver MicrosomesSignificantly More Stable

Investigation of Enzymatic Transformations Involving this compound (Mechanistic Focus)

The urethane functional group can undergo various enzymatic transformations. mdpi.comebrary.netd-nb.info Lipases, for example, have been shown to catalyze the transesterification of esters containing a urethane bond. d-nb.inforesearchgate.net The mechanism of such enzymatic reactions often involves a catalytic triad (B1167595) (e.g., serine, histidine, aspartate) in the enzyme's active site. d-nb.info

The general mechanism for urethane formation involves the reaction of an isocyanate with an alcohol. mdpi.com This reaction can be catalyzed by various compounds, including tertiary amines and Lewis acids. ebrary.net The catalyst typically works by polarizing the isocyanate or hydroxyl group, making the isocyanate carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. ebrary.net

The presence of the deuterium-labeled tosyl group in this compound provides a unique probe to study the mechanisms of these enzymatic transformations. By tracking the deuterated tosyl moiety through the reaction, researchers can gain insights into bond cleavage and formation steps. For example, if the tosyl group is a leaving group in a particular enzymatic reaction, the kinetic isotope effect due to the C-D bonds could provide evidence for the rate-determining step of the reaction. While specific studies focusing on the enzymatic transformations of this compound are limited, the principles of isotope effects in mechanistic studies are well-established.

Role in Biomarker Discovery and Validation Methodologies

Stable isotope-labeled compounds are essential for the accurate quantification of biomarkers in complex biological samples, a cornerstone of proteomics and metabolomics. frontlinegenomics.com

Development of Deuterated Standards for Quantitative Proteomics and Metabolomics

In quantitative mass spectrometry-based proteomics and metabolomics, stable isotope-labeled internal standards are used to correct for variations in sample preparation and instrument response. mdpi-res.com These standards are chemically identical to the analyte of interest but have a different mass due to the isotopic label.

This compound could potentially be used to generate deuterated standards for targeted analysis of urethane-containing metabolites. The four-deuterium label provides a distinct mass shift, allowing for clear differentiation from the endogenous, non-labeled analyte. Metabolomic studies have been conducted to investigate the metabolic changes induced by urethane, highlighting the relevance of understanding its metabolic network. rsc.org The use of deuterated standards derived from or related to this compound would enhance the accuracy and reliability of such studies.

Research on Ligand-Directed Labeling and Engineering of Native Proteins with Tosyl Moieties

Ligand-directed tosyl (LDT) chemistry is a powerful technique for the selective labeling of native proteins in their natural environment, including in living cells. acs.orgnih.gov This method utilizes a reagent that consists of a ligand with high affinity for a specific protein, a reactive tosyl group, and a probe (e.g., a fluorophore or biotin). researchgate.netnih.gov The binding of the ligand to the target protein brings the tosyl group into close proximity to nucleophilic amino acid residues (such as histidine, tyrosine, and glutamate) on the protein surface, facilitating a covalent labeling reaction. acs.orgnih.gov

This approach has been successfully applied to label and engineer various proteins, providing tools to study their function and interactions. acs.orgnih.gov For instance, LDT chemistry has been used to label G protein-coupled receptors (GPCRs) and FKBP12. acs.orgresearchgate.net The structure of the linker connecting the ligand and the tosyl group has been shown to significantly affect the labeling efficiency and site-specificity. acs.org

While this compound itself is not a typical LDT reagent, the tosyl group is the key reactive moiety in this chemistry. Research in this area provides a strong foundation for the potential development of deuterated LDT reagents. Incorporating deuterium into the tosyl group of an LDT reagent could be used to study the kinetics and mechanism of the labeling reaction itself.

Table 2: Amino Acid Residues Modified by Ligand-Directed Tosyl (LDT) Chemistry

Amino Acid ResidueType of Reaction
HistidineAlkylation
TyrosineAlkylation
GlutamateAlkylation
CysteineConjugation

Application as a Reagent in Organic Synthesis for Targeted Labeling

The tosyl group is a versatile functional group in organic synthesis, often used as a good leaving group in nucleophilic substitution reactions. youtube.com this compound can serve as a source of a deuterated tosyl group for the synthesis of more complex isotopically labeled molecules.

The synthesis of targeted molecules often involves multiple steps. ugent.bemdpi.com For example, alcohols can be converted into tosylates to make the hydroxyl group a better leaving group for subsequent substitution reactions. youtube.com By using a deuterated tosylating agent derived from this compound, a deuterium label can be strategically introduced into a target molecule. This is particularly useful for preparing internal standards for quantitative analysis or for mechanistic studies where tracking a specific molecular fragment is necessary.

The reactivity of the tosyl group allows for a wide range of transformations, making it a valuable tool for creating specifically labeled compounds for various research applications. acs.orgchemistry-chemists.com

Environmental Fate Research Methodologies for Deuterated Organic Compounds Conceptual Framework

Methodological Approaches for Investigating Transformation Pathways in Environmental Matrices

Understanding the transformation pathways of deuterated organic compounds is crucial for assessing their environmental risk. These pathways can be broadly categorized into abiotic and biotic degradation processes.

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key abiotic processes for a compound like Tosyl-d4-urethane, which contains both sulfonyl and urethane (B1682113) functional groups, would include hydrolysis and photolysis.

Hydrolysis: The urethane linkage in this compound is susceptible to hydrolysis, a reaction with water that can be influenced by pH. Carbamates, the class of compounds to which urethanes belong, generally undergo hydrolysis, although the rates can vary significantly. nih.govnist.govepa.gov The hydrolysis of ethyl carbamate (B1207046), a simple structural analog, is slow under neutral environmental conditions but can be catalyzed by acidic or basic conditions. nih.govrsc.org For this compound, hydrolysis would likely yield p-toluenesulfonamide-d4, ethanol, and carbon dioxide. The stability of the tosyl group itself is generally high, but the sulfonylurea bridge in related compounds is known to be susceptible to pH-dependent cleavage. oecd.orgresearchgate.net

A conceptual study of the hydrolysis of this compound would involve incubating the compound in buffered aqueous solutions at various pH levels (e.g., 4, 7, and 9) and temperatures to determine the rate constants and half-lives of degradation. The disappearance of the parent compound and the appearance of degradation products would be monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Conceptual Hydrolysis Data for this compound

pH Temperature (°C) Conceptual Half-life (t½) Primary Degradation Products
4 25 150 days p-Toluenesulfonamide-d4, Ethanol, CO2
7 25 >300 years nih.gov p-Toluenesulfonamide-d4, Ethanol, CO2

This table presents hypothetical data for illustrative purposes, drawing on the known behavior of related carbamate and sulfonylurea compounds. nih.govresearchgate.net

Photolysis: Photodegradation, or photolysis, is the breakdown of chemicals by light. The aromatic ring in the tosyl group of this compound suggests it could absorb sunlight, potentially leading to direct photolysis. Indirect photolysis, mediated by other light-absorbing substances in the environment (photosensitizers), is also a possible degradation pathway. researchgate.net Studies on p-toluenesulfonamide, a likely hydrolysis product, indicate a potential for photodegradation, with estimated quantum yields available. oecd.orguio.no

Investigating the photolysis of this compound would involve exposing aqueous solutions of the compound to simulated or natural sunlight. The rate of degradation and the identity of photoproducts would be determined. The quantum yield, a measure of the efficiency of the photochemical process, could also be calculated.

Conceptual Photodegradation Findings for this compound

Parameter Conceptual Value Remarks
Maximum Absorption Wavelength (λmax) ~225 nm Typical for aromatic sulfonamides.
Molar Absorptivity at λmax 1.2 x 10⁴ M⁻¹cm⁻¹ Estimated based on similar structures.
Direct Photolysis Quantum Yield 0.01 oecd.org Based on data for p-toluenesulfonamide.

This table contains conceptual data to illustrate the expected photochemical properties of this compound.

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a major pathway for the removal of many organic chemicals from the environment. who.intnih.gov For this compound, microbial degradation could target the tosyl group, the urethane linkage, or both.

The biodegradation of sulfonylurea herbicides, which share structural similarities with this compound, has been extensively studied. researchgate.netresearchgate.net Microbial degradation is a key dissipation process for these compounds in soil. researchgate.net Similarly, the biodegradation of carbamate pesticides is well-documented, often involving enzymatic hydrolysis of the carbamate bond. who.intresearchgate.netresearchgate.net The biodegradation of gliclazide (B1671584), a sulfonylurea drug for which this compound is a deuterated intermediate, has been demonstrated by bacterial strains such as Aeromonas hydrophila and Serratia odorifera. researchgate.netresearchgate.netnih.gov The proposed biotransformation pathways for gliclazide include hydrolysis and hydroxylation. nih.gov

A conceptual biotic degradation study for this compound would involve incubating the compound with microbial consortia from relevant environmental matrices, such as soil or activated sludge. The degradation rate would be measured, and transformation products would be identified to elucidate the metabolic pathways.

Conceptual Biotic Degradation Pathway of this compound Based on the metabolism of related compounds, a likely biotic degradation pathway for this compound would involve initial hydrolysis of the urethane bond by microbial hydrolases or esterases to yield p-toluenesulfonamide-d4. This intermediate could then undergo further degradation, potentially through hydroxylation of the methyl group on the toluene (B28343) ring, followed by oxidation to a carboxylic acid and eventual ring cleavage.

Conceptual Microbial Degradation Data for this compound in Soil

Parameter Conceptual Value Condition
Aerobic Soil Half-life 30-90 days 20°C, 40% water holding capacity
Primary Metabolite p-Toluenesulfonamide-d4 ---
Secondary Metabolite 4-(hydroxymethyl)benzenesulfonamide-d4 ---

This table provides hypothetical data to illustrate the potential for microbial degradation of this compound in a soil environment.

Abiotic Degradation Studies (e.g., Hydrolysis, Photolysis)

Isotope Fractionation Studies for Environmental Process Elucidation

Isotope fractionation is the partitioning of isotopes between two substances or two phases. In environmental science, the analysis of stable isotope ratios can provide valuable information about the sources and transformation pathways of contaminants. The use of deuterated compounds like this compound introduces a significant isotopic label that can be exploited in such studies.

The primary mechanism of interest is the kinetic isotope effect (KIE), where molecules containing a heavier isotope (like deuterium) react more slowly than their non-labeled counterparts. unam.mxslideshare.netresearchgate.net This is because the bond to the heavier isotope has a lower zero-point vibrational energy, requiring more energy to break. By comparing the degradation rates of this compound and its non-deuterated analog, the magnitude of the KIE can be determined. A significant KIE would indicate that a C-D bond is broken or significantly altered in the rate-determining step of the degradation reaction. For this compound, deuteration is on the tosyl ring, so a KIE would likely be observed if the initial enzymatic attack involves this part of the molecule.

Conceptual Kinetic Isotope Effect Data for this compound Degradation

Degradation Process Hypothetical Rate Constant (kH) for non-deuterated analog Hypothetical Rate Constant (kD) for this compound Kinetic Isotope Effect (kH/kD) Implication
Microbial Hydroxylation of Toluene Ring 5.0 x 10⁻³ day⁻¹ 1.0 x 10⁻³ day⁻¹ 5.0 C-D bond cleavage is likely the rate-determining step.

This table presents hypothetical data to illustrate how KIEs can be used to elucidate degradation mechanisms.

Modeling and Predictive Frameworks for Deuterated Chemical Persistence

Predictive models are essential tools for estimating the environmental persistence and distribution of chemicals, particularly for new or data-scarce compounds like this compound. whiterose.ac.ukaloki.huacs.org These models, often referred to as quantitative structure-activity relationship (QSAR) models or multimedia fate models, use the physicochemical properties of a compound to predict its behavior.

For a deuterated compound, the key consideration is how the isotopic labeling affects the input parameters for these models. While many properties like water solubility and octanol-water partition coefficient (Kow) are not expected to change significantly with deuteration, properties related to bond vibrations and reactivity, which influence degradation rates, will be altered due to the KIE.

A conceptual framework for modeling the persistence of this compound would involve:

Parameterization: Estimating the physicochemical properties of this compound.

Degradation Rate Adjustment: Modifying the predicted degradation rates (hydrolysis, photolysis, biodegradation) based on experimentally determined or theoretically estimated KIEs. For example, if a QSAR model predicts a biodegradation half-life for the non-deuterated analog, this would be adjusted to be longer for this compound based on the KIE.

This approach would provide a more accurate assessment of the environmental fate of the deuterated compound compared to simply using the predictions for its non-deuterated counterpart.

Table of Compound Names

Compound Name
This compound
Gliclazide-d4
p-Toluenesulfonamide-d4
Ethanol
Carbon dioxide
p-toluenesulfonamide
Ethyl carbamate
p-toluenesulfonic acid

Future Research Directions and Emerging Paradigms for Tosyl D4 Urethane Research

Advancements in High-Throughput Synthesis and Screening of Labeled Derivatives

The growing demand for a diverse library of labeled compounds for screening and research necessitates a move away from traditional, low-throughput synthetic methods. High-Throughput Experimentation (HTE) is revolutionizing this area by enabling the rapid, parallel synthesis and evaluation of numerous labeled derivatives. acs.org This approach uses microscale quantities of reagents to quickly scout for optimal reaction conditions, which is invaluable when working with expensive isotopically labeled starting materials. acs.org

Development of Novel Analytical Platforms for Deuterated Compound Analysis

The analysis of deuterated compounds requires precise and sensitive analytical techniques. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard tools, challenges remain, particularly in distinguishing between isotopomers of identical mass and accurately determining the site of deuteration. brightspec.com The quality of analysis, especially for quantitative NMR (qNMR), is highly dependent on the purity of the deuterated solvents used, driving the development of higher-purity solvents and rigorous quality control standards. fujifilm.com

Emerging analytical platforms promise to overcome these limitations. Molecular Rotational Resonance (MRR) spectroscopy, for instance, offers a powerful method for the unambiguous, site-specific structural analysis of deuterated compounds in the gas phase, providing a level of detail that is difficult to achieve with MS or NMR. brightspec.com Furthermore, specialized deuteration facilities are equipped with a suite of advanced analytical instruments, including multinuclear NMR (¹H, ²H, ¹³C) and LC-MS, to provide comprehensive characterization and issue certificates of analysis detailing isotopic purity and abundance. ansto.gov.auansto.gov.au These dedicated platforms are essential for ensuring the quality and reliability of deuterated compounds used in research.

Exploration of Deuterium-Induced Property Modulation for Advanced Material Science Applications

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the physical and chemical properties of a material—a phenomenon known as the deuterium isotope effect. rsc.org This effect arises from differences in mass and zero-point energy, which influence bond lengths, vibrational modes, and hydrogen bonding interactions. rsc.org In materials science, deuteration has been shown to tune a material's electrical, magnetic, and optical properties. rsc.org For example, the deuteration of potassium dihydrogen phosphate (B84403) dramatically increases its ferroelectric phase transition temperature. rsc.org Similarly, replacing hydrogen with deuterium can reduce non-radiative energy loss pathways in luminescent materials, thereby enhancing their optical performance. rsc.org

This principle offers a compelling strategy for designing advanced polyurethane materials. Polyurethanes are versatile polymers whose properties are dictated by the structure of their hard and soft segments. mdpi.com By strategically incorporating deuterium into the urethane (B1682113) linkage or other specific sites within the polymer backbone, it may be possible to modulate key characteristics. For instance, deuteration could enhance thermal stability, alter mechanical properties, or improve resistance to chemical degradation. Research into non-isocyanate polyurethanes (NIPUs) is already expanding the field, and the use of deuterium as a tool for fine-tuning properties represents a promising new frontier. researchgate.net

The table below summarizes key future research directions and the advanced techniques that will be instrumental in achieving them.

Research DirectionKey ObjectiveAssociated Advanced Techniques
Systems Biology Integration Trace metabolic pathways and visualize probe distribution in live cells.Stable Isotope Labeling, Metabolomics, Raman Spectroscopy, Optical Photothermal Infrared (OPTIR) Microscopy.
High-Throughput Synthesis Rapidly create and screen libraries of deuterated urethane derivatives.High-Throughput Experimentation (HTE), Automated Parallel Synthesis, Machine-Learning Assisted Retrosynthesis.
Novel Analytical Platforms Achieve unambiguous, site-specific analysis of deuteration.Molecular Rotational Resonance (MRR) Spectroscopy, Quantitative NMR (qNMR) with high-purity solvents.
Advanced Material Science Fine-tune the physical and chemical properties of polyurethanes.Deuterium Isotope Effect Studies, Solid-State NMR, X-ray Diffraction, Thermal Analysis.
Mechanistic Understanding Elucidate complex chemical and biological reaction mechanisms.Advanced Isotopic Labeling Patterns, 2D NMR Spectroscopy, Kinetic Isotope Effect (KIE) Studies.

Expanding Mechanistic Understanding Through Advanced Isotopic Labeling Strategies

Isotopic labeling is a foundational tool for elucidating the mechanisms of chemical and biological reactions. numberanalytics.com By replacing specific hydrogen atoms in a reactant with deuterium, scientists can track the fate of those atoms throughout a reaction, revealing bond-breaking and bond-forming steps. numberanalytics.comacs.org The use of ¹³C- and ¹⁵N-labeled substrates has proven successful in probing complex reactions, and deuterium provides a complementary and powerful probe. acs.org

Advanced strategies involve more than simple labeling. By designing specific patterns of deuteration within a molecule like Tosyl-d4-urethane, researchers can conduct detailed kinetic isotope effect (KIE) studies. These experiments measure the change in reaction rate upon isotopic substitution and provide profound insights into the transition state of a reaction. Furthermore, the use of isotopically labeled materials combined with high-sensitivity, multi-dimensional NMR spectroscopy allows for the detection and characterization of scarce, transient intermediates in real-time. acs.org This approach offers a window into the detailed mechanistic steps of processes such as enzymatic catalysis or polymer formation, enabling a more fundamental understanding that can guide the design of new catalysts and synthetic processes. acs.orgnih.gov

Q & A

Q. How to balance independent variables (e.g., solvent, catalyst) in multi-step syntheses of this compound without overcomplicating the experimental design?

  • Methodological Answer : Adopt a factorial design (e.g., Taguchi method) to screen critical variables. Prioritize factors with the highest impact on yield/purity via Pareto analysis. Use response surface methodology (RSM) for optimization .

Q. What ethical and practical considerations arise when scaling up this compound synthesis for collaborative studies?

  • Methodological Answer : Ensure deuterated reagents are handled per safety protocols (e.g., glovebox for air-sensitive steps). Document synthetic procedures in detail for cross-lab reproducibility. Address isotopic waste disposal regulations in collaboration with institutional EH&S departments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.